

Synthesis of (R)-8-Methylsulfinyloctyl Isothiocyanate for Research Applications

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Compound of Interest

8-Methylsulfinyloctyl
isothiocyanate

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Application Note

This document provides a detailed protocol for the synthesis of (R)-8-Methylsulfinyloctyl isothiocyanate, a compound of significant interest in drug development and scientific research due to its potential therapeutic properties. The synthesis is based on the enantioselective "DAG methodology," which allows for the preparation of the desired (R)-enantiomer with high purity. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

8-Methylsulfinyloctyl isothiocyanate is a naturally occurring isothiocyanate found in plants of the Brassicaceae family, such as watercress. It has garnered attention for its potential anti-inflammatory and antioxidant activities. The (R)-enantiomer, in particular, has been the focus of studies exploring its biological effects. This document outlines a robust and reproducible synthetic route to obtain (R)-**8-Methylsulfinyloctyl isothiocyanate** for research purposes.

Physicochemical Data



Property	Value
Molecular Formula	C10H19NOS2
Molecular Weight	233.40 g/mol
Appearance	Colorless to pale yellow oil
CAS Number	75272-81-0
Purity	>98% (as determined by HPLC)
Storage	-20°C, protected from light and moisture

Experimental Protocols

The synthesis of (R)-**8-Methylsulfinyloctyl isothiocyanate** is a multi-step process that begins with the preparation of key intermediates. The overall workflow is depicted in the diagram below.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for (R)-8-Methylsulfinyloctyl isothiocyanate.

Step 1: Synthesis of 1,8-Diazidooctane

- To a solution of 1,8-dibromooctane (10.0 g, 36.8 mmol) in dimethylformamide (DMF, 100 mL), add sodium azide (NaN₃, 7.17 g, 110.4 mmol).
- Stir the reaction mixture vigorously at 80°C for 12 hours.



- After cooling to room temperature, pour the mixture into water (200 mL) and extract with diethyl ether (3 x 100 mL).
- Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 1,8-diazidooctane as a colorless oil.

Reagent	Molar Mass (g/mol)	Amount (g)	Moles (mmol)
1,8-Dibromooctane	271.99	10.0	36.8
Sodium Azide	65.01	7.17	110.4
Product Yield	196.26	~6.8 g	~94%

Step 2: Synthesis of 8-Azidooctane-1-thiol

- Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 10.6 g, 44.1 mmol) in a 1:1 mixture of water and tetrahydrofuran (THF, 100 mL).
- Add the 1,8-diazidooctane (6.8 g, 34.6 mmol) dropwise to the sodium sulfide solution at 0°C.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Acidify the reaction mixture with 1 M hydrochloric acid (HCl) to pH ~2 and extract with ethyl acetate (3 x 100 mL).
- Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is used in the next step without further purification.



Reagent	Molar Mass (g/mol)	Amount (g)	Moles (mmol)
1,8-Diazidooctane	196.26	6.8	34.6
Sodium Sulfide Nonahydrate	240.18	10.6	44.1
Product Yield	187.31	-	-

Step 3: Synthesis of S-(8-azidooctyl) ethanethioate

- Dissolve the crude 8-azidooctane-1-thiol in dichloromethane (DCM, 100 mL) and cool to 0°C.
- Add triethylamine (Et₃N, 7.2 mL, 51.9 mmol) followed by the dropwise addition of acetyl chloride (AcCl, 3.2 mL, 45.0 mmol).
- Stir the reaction at room temperature for 4 hours.
- Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).
- Dry the organic layer over Na₂SO₄ and concentrate to give the crude thioacetate, which is used directly in the next step.

Reagent	Molar Mass (g/mol)	Amount (mL)	Moles (mmol)
8-Azidooctane-1-thiol	187.31	-	~34.6
Triethylamine	101.19	7.2	51.9
Acetyl Chloride	78.50	3.2	45.0
Product Yield	229.35	-	-

Step 4: Synthesis of 8-Azidooctane-1-sulfinyl chloride

 To a solution of the crude S-(8-azidooctyl) ethanethioate in DCM (100 mL) at -20°C, add acetic anhydride (Ac₂O, 3.3 mL, 34.6 mmol).



- Slowly add sulfuryl chloride (SO₂Cl₂, 5.6 mL, 69.2 mmol) to the mixture.
- Stir the reaction at -5°C for 1 hour.
- Evaporate the solvent under reduced pressure to obtain the crude 8-azidooctane-1-sulfinyl chloride, which is used immediately in the next step.

Reagent	Molar Mass (g/mol)	Amount (mL)	Moles (mmol)
S-(8-azidooctyl) ethanethioate	229.35	-	~34.6
Acetic Anhydride	102.09	3.3	34.6
Sulfuryl Chloride	134.97	5.6	69.2
Product Yield	237.74	-	Quantitative

Step 5: Synthesis of Diastereomeric Sulfinates (DAG Methodology)

- Dissolve diacetone-D-glucose (DAG-OH, 9.0 g, 34.6 mmol) and pyridine (5.6 mL, 69.2 mmol) in anhydrous diethyl ether (150 mL) at -78°C.
- Add a solution of the crude 8-azidooctane-1-sulfinyl chloride in diethyl ether (50 mL) dropwise.
- Stir the reaction at -78°C for 2 hours and then allow it to warm to room temperature overnight.
- Filter the reaction mixture and concentrate the filtrate. The resulting diastereomeric sulfinates can be separated by column chromatography on silica gel.



Reagent	Molar Mass (g/mol)	Amount (g/mL)	Moles (mmol)
8-Azidooctane-1- sulfinyl chloride	237.74	-	~34.6
Diacetone-D-glucose	260.28	9.0 g	34.6
Pyridine	79.10	5.6 mL	69.2
Product Yield	461.58	-	-

Step 6: Synthesis of (R)-8-Azidooctyl methyl sulfoxide

- Dissolve the desired diastereomer of the sulfinate (10.0 g, 21.6 mmol) in anhydrous THF (100 mL) at -78°C.
- Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 14.4 mL, 43.2 mmol) dropwise.
- Stir the reaction at -78°C for 3 hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).
- Extract the product with ethyl acetate (3 x 100 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield (R)-8-azidooctyl methyl sulfoxide.

Reagent	Molar Mass (g/mol)	Amount (g/mL)	Moles (mmol)
Diastereomeric Sulfinate	461.58	10.0 g	21.6
Methylmagnesium Bromide (3.0 M)	-	14.4 mL	43.2
Product Yield	217.34	~3.8 g	~81%



Step 7: Synthesis of (R)-8-Aminooctyl methyl sulfoxide

- Dissolve (R)-8-azidooctyl methyl sulfoxide (3.8 g, 17.5 mmol) in a 9:1 mixture of THF and water (100 mL).
- Add triphenylphosphine (PPh₃, 5.5 g, 21.0 mmol) in one portion.
- Stir the reaction mixture at room temperature for 12 hours.
- Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the desired amine.

Reagent	Molar Mass (g/mol)	Amount (g)	Moles (mmol)
(R)-8-Azidooctyl methyl sulfoxide	217.34	3.8	17.5
Triphenylphosphine	262.29	5.5	21.0
Product Yield	191.34	~2.9 g	~87%

Step 8: Synthesis of (R)-8-Methylsulfinyloctyl isothiocyanate

- Dissolve (R)-8-aminooctyl methyl sulfoxide (2.9 g, 15.1 mmol) and triethylamine (4.2 mL, 30.2 mmol) in DCM (100 mL) at 0°C.
- Add a solution of thiophosgene (CSCl₂, 1.4 mL, 18.1 mmol) in DCM (20 mL) dropwise over 30 minutes.
- Stir the reaction at 0°C for 2 hours.
- Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).
- Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (R)-8-Methylsulfinyloctyl isothiocyanate as a colorless to pale yellow oil.



Reagent	Molar Mass (g/mol)	Amount (g/mL)	Moles (mmol)
(R)-8-Aminooctyl methyl sulfoxide	191.34	2.9 g	15.1
Triethylamine	101.19	4.2 mL	30.2
Thiophosgene	114.98	1.4 mL	18.1
Product Yield	233.40	~2.8 g	~80%

Characterization Data

¹H NMR (400 MHz, CDCl₃): δ 3.53 (t, J = 6.8 Hz, 2H, -CH₂-NCS), 2.70 (t, J = 7.5 Hz, 2H, -CH₂-S(O)-), 2.56 (s, 3H, -S(O)-CH₃), 1.75 – 1.65 (m, 2H), 1.60 – 1.50 (m, 2H), 1.48 – 1.30 (m, 8H).

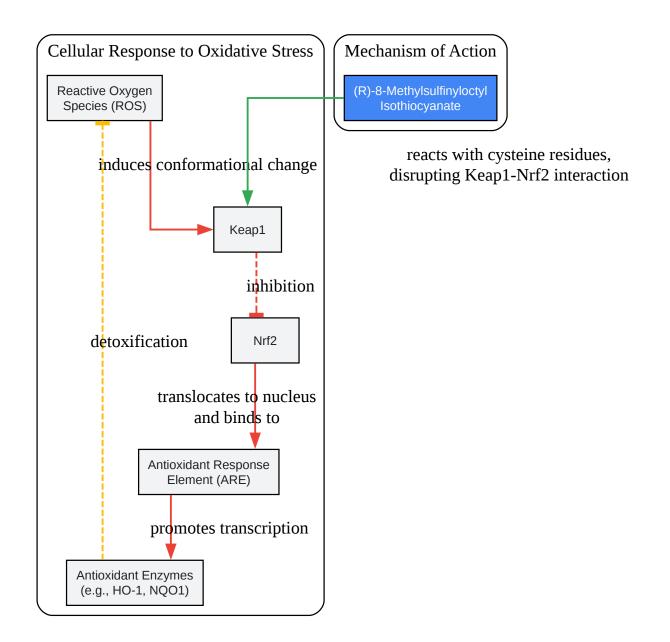
 13 C NMR (101 MHz, CDCl₃): δ 130.5 (-NCS), 56.5 (-CH₂-S(O)-), 45.0 (-CH₂-NCS), 38.8 (-S(O)-CH₃), 30.1, 29.0, 28.8, 26.4, 26.2, 22.8.

Mass Spectrometry (ESI+): m/z 234.1 [M+H]+, 256.1 [M+Na]+.

Signaling Pathway Diagram

The synthesized (R)-**8-Methylsulfinyloctyl isothiocyanate** can be used to study its effects on cellular signaling pathways, such as the Nrf2-ARE pathway, which is crucial in the cellular antioxidant response.





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Caption: Proposed mechanism of Nrf2 activation by (R)-8-Methylsulfinyloctyl isothiocyanate.

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